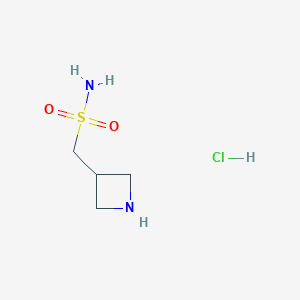

Azetidin-3-ylmethanesulfonamide;hydrochloride

Description

Azetidin-3-ylmethanesulfonamide hydrochloride (C₄H₁₀ClNO₂S, molecular weight: 171.64 g/mol) is a small heterocyclic compound featuring an azetidine ring substituted with a methanesulfonamide group at the 3-position, stabilized as a hydrochloride salt. Its structural simplicity and sulfonamide functionality make it a versatile scaffold for drug discovery, particularly in targeting enzymes or receptors where sulfonamide groups enhance binding affinity.

Properties

IUPAC Name |

azetidin-3-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2,(H2,5,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODAHDTXRXOASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CS(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-ylmethanesulfonamide;hydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-ylmethanesulfonamide;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(Azetidin-3-yl)methanesulfonamide hydrochloride is a chemical compound with applications in pharmaceutical research and development . This compound, featuring an azetidine ring, is explored for its potential in medicinal chemistry .

Scientific Research Applications

- Pharmaceuticals N-(Azetidin-3-yl)methanesulfonamide hydrochloride can be utilized as a lead compound in the creation of antimicrobial agents. The presence of nitrogen-containing heterocyclic moieties is common in FDA-approved drugs, making this compound a candidate for developing new pharmaceuticals .

- Aza-Heck Reactions Azetidines can be synthesized through aza-Heck reactions, which are useful for creating complex bicyclic N-heterocycles found in natural products. These reactions involve the cyclization of substrates containing an activated N–O bond and a pendant olefin, often catalyzed by palladium .

- Medicinal Chemistry Small aliphatic rings, such as azetidines, are increasingly valuable in medicinal chemistry because they can improve a compound's physicochemical properties. They are also used as bioisosteres for functional groups .

- General laboratory use N-(Azetidin-3-yl)methanesulfonamide hydrochloride is used as a chemical reagent in laboratory research .

Mechanism of Action

The mechanism of action of azetidin-3-ylmethanesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects :

- Methanesulfonamide Group : The sulfonamide group in Azetidin-3-ylmethanesulfonamide hydrochloride enhances hydrogen-bonding capacity, making it suitable for enzyme active-site targeting. This contrasts with hydroxyl or methyl substituents in analogs, which offer less polarity and weaker binding interactions.

- Methoxymethyl Group : 3-(Methoxymethyl)azetidine hydrochloride shows high structural similarity (0.86) due to its ether linkage, which improves solubility and stability in catalytic applications.

- Pharmacokinetic Properties: Azetidin-3-ol hydrochloride has low blood-brain barrier (BBB) penetration (predicted) due to its polar hydroxyl group, limiting central nervous system applications.

Synthetic Utility :

- Azetidin-3-ylmethanamine dihydrochloride serves as a diamine building block in peptide synthesis, leveraging its bifunctional reactivity.

- Azetidin-3-ylmethanesulfonamide hydrochloride’s synthesis likely involves sulfonylation of azetidine precursors, analogous to methods used for 3-Methylazetidin-3-ol hydrochloride (e.g., nucleophilic substitution in dichloromethane).

Biological Activity

Azetidin-3-ylmethanesulfonamide;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in drug discovery, supported by relevant data and case studies.

This compound is characterized by its azetidine ring and methanesulfonamide functional group, which contribute to its reactivity and interaction with biological targets. The compound serves as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine ring's structural strain allows for enhanced binding affinity, while the methanesulfonamide group can form hydrogen bonds, facilitating its interaction with biological macromolecules.

Biological Activities

Research has indicated several promising biological activities for this compound:

1. Antimicrobial Activity

Studies have demonstrated that azetidin-3-ylmethanesulfonamide derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, a series of synthesized compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that azetidin-3-ylmethanesulfonamide derivatives can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Notably, compounds derived from this scaffold demonstrated selectivity towards cancer cells while sparing normal cells .

3. Modulation of Metabotropic Glutamate Receptors

Recent research highlighted the role of this compound as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2). This modulation can enhance the receptor's response to glutamate, presenting a potential therapeutic avenue for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| mGluR2 Modulation | Enhances glutamate receptor activity |

Case Study: Anticancer Activity

In a study examining the anticancer properties of azetidin-3-ylmethanesulfonamide derivatives, researchers synthesized a series of compounds that were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency against cancer cells while maintaining low toxicity towards normal cells .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of azetidin-3-ylmethanesulfonamide derivatives against multi-drug resistant strains. The study found that specific modifications to the methanesulfonamide group enhanced antibacterial activity, suggesting structural optimization could lead to more effective antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-ylmethanesulfonamide hydrochloride, and how can yield be optimized?

Methodological Answer:

- Stepwise Synthesis :

- Core Azetidine Formation : Start with azetidine-3-carboxylic acid derivatives. For example, methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9) can serve as a precursor .

- Sulfonamide Introduction : React the azetidine intermediate with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .

- Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) and recrystallize for purity .

- Optimization Strategies :

- Use factorial design to optimize reaction parameters (temperature, stoichiometry, solvent polarity). For instance, kinetic analysis of analogous compounds (e.g., hydroxyzine HCl) employs factorial experiments to maximize yield .

- Monitor reaction progress via HPLC (98.34% purity achievable, as seen in structurally similar compounds) .

- Use factorial design to optimize reaction parameters (temperature, stoichiometry, solvent polarity). For instance, kinetic analysis of analogous compounds (e.g., hydroxyzine HCl) employs factorial experiments to maximize yield .

Q. How should researchers characterize the purity and structural integrity of Azetidin-3-ylmethanesulfonamide hydrochloride?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment .

- NMR Spectroscopy : Confirm the azetidine ring (δ 3.5–4.0 ppm for N-CH2 groups) and sulfonamide protons (δ 2.8–3.2 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]⁺ expected at m/z ~209 for C₅H₁₂ClN₂O₂S) .

- Purity Criteria :

Q. What are the solubility and stability profiles of Azetidin-3-ylmethanesulfonamide hydrochloride under experimental conditions?

Methodological Answer:

-

Solubility Data :

Solvent Solubility (mg/mL) Classification Water 38.9 Very soluble Ethanol 84.2 Very soluble DMSO 68.4 Very soluble Data extrapolated from structurally similar azetidine derivatives -

Stability Guidelines :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Azetidin-3-ylmethanesulfonamide hydrochloride in biological systems?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). Parameters:

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics:

Q. What experimental strategies resolve discrepancies between in vitro and in vivo activity data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.